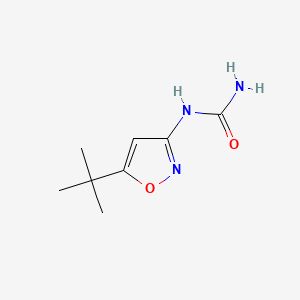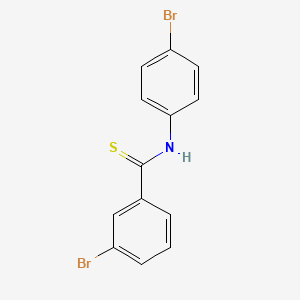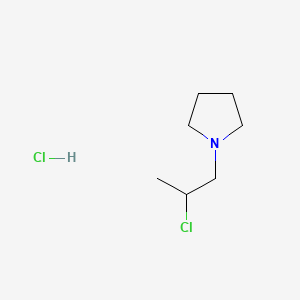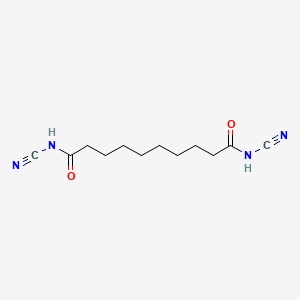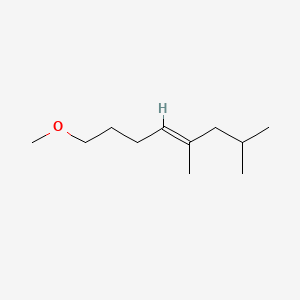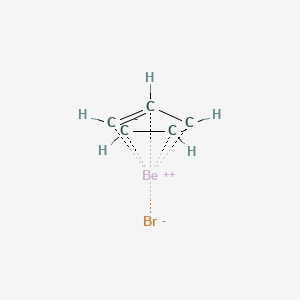![molecular formula C11H18O2 B12646965 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one CAS No. 93840-81-4](/img/structure/B12646965.png)
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.259 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one typically involves the reaction of cyclohexanone with appropriate reagents to form the spiro structure. One common method involves the use of a Grignard reagent, followed by cyclization to form the spiro compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like magnesium.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxaspiro[4.5]decan-2-one: This compound shares a similar spiro structure but lacks the methyl groups at positions 3 and 6.
3-Methylene-1-oxaspiro[4.5]decan-2-one: This compound has a methylene group at position 3 instead of a methyl group.
Uniqueness
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of methyl groups at positions 3 and 6 can affect its steric and electronic characteristics, making it distinct from other spiro compounds .
Eigenschaften
CAS-Nummer |
93840-81-4 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3,6-dimethyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H18O2/c1-8-7-11(13-10(8)12)6-4-3-5-9(11)2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
GMYXUTYETGXPOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC12CC(C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



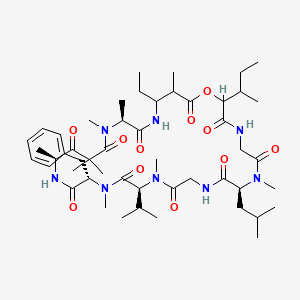
![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)

